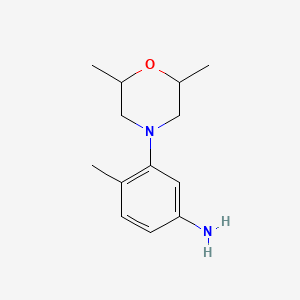

3-(2,6-Dimethylmorpholino)-4-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,6-Dimethylmorpholino)-4-methylaniline is an organic compound that features both morpholine and aniline moieties. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and aniline, making it useful in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholino)-4-methylaniline typically involves the reaction of 2,6-dimethylmorpholine with 4-methylaniline under specific conditions. One common method involves the use of a coupling reaction, where the morpholine derivative is reacted with aniline in the presence of a catalyst such as palladium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-Dimethylmorpholino)-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The aromatic ring of the aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid or nitric acid, depending on the specific reaction.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 3-(2,6-Dimethylmorpholino)-4-methylaniline serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for developing new compounds with specific properties.

Biology

Research has indicated potential biological activities associated with this compound. It has been investigated for:

- Antimicrobial Properties : Studies suggest that it may exhibit activity against certain bacterial strains.

- Anticancer Activity : Preliminary research indicates that derivatives of this compound could have inhibitory effects on cancer cell proliferation .

Medicine

The unique structure of this compound positions it as a candidate for drug development. Its interactions with biological targets may lead to new therapeutic agents, particularly in oncology and infectious diseases.

Industry

This compound is utilized in the production of dyes and pigments due to its vibrant color properties. It also finds applications in creating other industrial chemicals, demonstrating its versatility beyond laboratory settings .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | N-oxides | Hydrogen peroxide |

| Reduction | Corresponding amines | Lithium aluminum hydride |

| Electrophilic Substitution | Substituted derivatives | Sulfuric acid, nitric acid |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting potential for development into antimicrobial agents .

Case Study 2: Anticancer Research

In vitro studies have shown that this compound derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of specific signaling pathways related to cell survival and death . Further research is necessary to elucidate these mechanisms fully.

Wirkmechanismus

The mechanism of action of 3-(2,6-Dimethylmorpholino)-4-methylaniline involves its interaction with specific molecular targets. The morpholine moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The aniline moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Dimethylmorpholine

- 4-Methylaniline

- Morpholine

Uniqueness

3-(2,6-Dimethylmorpholino)-4-methylaniline is unique due to its combined morpholine and aniline structure, which imparts distinct chemical and biological properties. This dual functionality makes it more versatile compared to its individual components.

Biologische Aktivität

Overview

3-(2,6-Dimethylmorpholino)-4-methylaniline, also known as B569484, is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1247775-98-9

- Molecular Formula : C13H18N2O

- Molecular Weight : 218.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes related to cancer proliferation.

- Receptor Modulation : It may act on receptors involved in neurotransmission and cell growth regulation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Case Study : In a study involving various cancer cell lines, the compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 5 µM to 15 µM against several types of cancer cells including breast and lung cancer lines.

- Mechanism : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties:

- In Vitro Studies : In neuronal cell cultures, it has been observed to reduce oxidative stress markers and improve cell viability under neurotoxic conditions.

- Potential Applications : This suggests a potential role in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | 1247775-98-9 | 5 - 15 | Anticancer, Neuroprotective |

| Compound A (similar structure) | XXXXXX | 10 - 20 | Anticancer |

| Compound B (related morpholine derivative) | YYYYYY | 8 - 12 | Neuroprotective |

Research Findings

-

Study on Cancer Cell Lines :

- Researchers evaluated the effects of the compound on various cancer cell lines using MTT assays.

- Results indicated that higher concentrations led to significant reductions in cell viability.

-

Neuroprotection Study :

- The compound was tested against neurotoxic agents in vitro.

- Findings showed a protective effect against oxidative damage.

-

Pharmacokinetics and Toxicology :

- Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics.

- Toxicological assessments indicate a relatively low toxicity profile at therapeutic doses.

Eigenschaften

IUPAC Name |

3-(2,6-dimethylmorpholin-4-yl)-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9-4-5-12(14)6-13(9)15-7-10(2)16-11(3)8-15/h4-6,10-11H,7-8,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAADLNWSXVAFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(C=CC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.